molecular formula C4H7FO3 B3392070 Methyl 3-fluoro-2-hydroxypropanoate CAS No. 671-32-9

Methyl 3-fluoro-2-hydroxypropanoate

Cat. No.: B3392070
CAS No.: 671-32-9
M. Wt: 122.09 g/mol
InChI Key: PHAJCFVKVUQMGG-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-hydroxypropanoate is an organic compound with the molecular formula C4H7FO3. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of methyl fluoroacetate with dimethyl oxalate under alkaline conditions to form a sodium enol intermediate. This intermediate then reacts with paraformaldehyde or formaldehyde aqueous solution to produce this compound . Another method involves the use of thionyl chloride and pyridine in toluene to convert methyl 3-hydroxy-2-fluoropropionate into methyl 3-chloro-2-fluoropropanoate, which can then be further processed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective raw materials and solvents. The process is designed to maximize yield and minimize production costs, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-fluoro-2-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and chemical properties. This makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

methyl 3-fluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAJCFVKVUQMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-32-9
Record name methyl 3-fluoro-2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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